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Abstract
Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that

acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)

family.[1] This document provides a detailed overview of the mechanism of action of

Lomedeucitinib, focusing on its molecular interactions, its role in the inhibition of key

inflammatory signaling pathways, and its selectivity profile. Experimental methodologies

relevant to its characterization are also detailed. Given that Lomedeucitinib is a deuterated

analog of Deucravacitinib, much of the detailed mechanistic and selectivity data presented

herein is based on studies of its parent compound, which is expected to share an identical

mechanism of action.[2][3]

Introduction to Lomedeucitinib and its Therapeutic
Target
Lomedeucitinib is being developed for the treatment of various immune-mediated diseases,

including moderate-to-severe plaque psoriasis.[1][4] Its therapeutic efficacy stems from the

selective inhibition of TYK2. TYK2 is a crucial intracellular enzyme that mediates the signaling

of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and

Type I Interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of psoriasis and

other autoimmune disorders, driving the differentiation and activation of T-helper 1 (Th1) and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12381395?utm_src=pdf-interest
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://synapse.patsnap.com/drug/a1e45c35ea944a02b5611efc1fce70d6
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-deucravacitinib
https://www.axonmedchem.com/4091-deucravacitinib
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://synapse.patsnap.com/drug/a1e45c35ea944a02b5611efc1fce70d6
https://delta.larvol.com/Products/?ProductId=366f3b96-bd73-4500-bc00-5c54add8c09e
https://www.explorationpub.com/Journals/ei/Article/100381
https://www.mdpi.com/2077-0383/13/11/3091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Th17 cells, which in turn promote chronic inflammation and keratinocyte hyperproliferation.[5]

[7]

Molecular Mechanism of Action: Allosteric Inhibition
of TYK2
Lomedeucitinib, like its parent compound Deucravacitinib, employs a novel allosteric inhibition

mechanism.[2][8] Unlike traditional JAK inhibitors that compete with ATP at the highly

conserved active site within the kinase domain (JH1), Lomedeucitinib binds to the regulatory

pseudokinase domain (JH2) of TYK2.[2][9]

This unique binding mechanism confers a high degree of selectivity for TYK2 over other JAK

family members (JAK1, JAK2, and JAK3).[2][9] By binding to the JH2 domain, Lomedeucitinib
stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme,

locking TYK2 in an inactive conformation.[10] This prevents the conformational changes

necessary for its activation upon cytokine receptor binding, thereby blocking downstream

signaling.[2]
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Figure 1: Allosteric Inhibition Mechanism of Lomedeucitinib.

Inhibition of the TYK2/STAT Signaling Pathway
The primary consequence of Lomedeucitinib's binding to TYK2 is the disruption of the JAK-

STAT signaling pathway. In psoriasis, cytokines like IL-23 and IL-12 bind to their respective

receptors on immune cells, leading to the activation of receptor-associated TYK2 and its

partner, JAK2.[5] Activated TYK2 then phosphorylates and activates Signal Transducers and

Activators of Transcription (STATs).[6] These activated STATs translocate to the nucleus and

induce the transcription of genes responsible for inflammation and cellular proliferation.[11]

Lomedeucitinib's inhibition of TYK2 activation effectively blocks this cascade at an early

stage, preventing the phosphorylation and activation of STATs and thereby reducing the

expression of psoriasis-associated genes and cytokines, such as IL-17 and IL-19.[7][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12381395?utm_src=pdf-body-img
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.explorationpub.com/Journals/ei/Article/100381
https://www.mdpi.com/2077-0383/13/11/3091
https://www.researchgate.net/figure/This-figure-illustrates-the-immune-signaling-pathways-in-the-mechanism-of-psoriasis_fig3_387273857
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9488612/
https://www.sotyktuhcp.com/mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IL-23 / IL-12 / Type I IFN

Cytokine Receptor

Binds

TYK2

Activates

JAK2

Activates

STAT

PhosphorylatesPhosphorylates

Lomedeucitinib

Inhibits

pSTAT

Nucleus

Translocates to

Inflammatory Gene
Transcription

Induces

Click to download full resolution via product page

Figure 2: Inhibition of the TYK2-STAT Signaling Pathway by Lomedeucitinib.

Selectivity Profile
The allosteric mechanism of action results in a high degree of selectivity for TYK2. As specific

IC50 data for Lomedeucitinib is not publicly available, the data for its parent compound,

Deucravacitinib, is presented below as a surrogate. These values were determined in in vitro

whole blood assays.[13][14]
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Data
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studies on

Deucravaci

tinib.[13]

[14][15]

As the data indicates, Deucravacitinib is significantly more potent against the TYK2-mediated

pathway compared to pathways mediated by JAK1/3 and JAK2/2.[13] In cellular signaling

assays, Deucravacitinib demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3

and over 2000-fold greater selectivity for TYK2 versus JAK2.[13]

Experimental Protocols
The characterization of TYK2 inhibitors like Lomedeucitinib involves a variety of in vitro and

cellular assays. Below are representative protocols for key experiments.

Whole Blood STAT Phosphorylation Assay
This assay is used to assess the functional inhibition of specific JAK/STAT pathways in a

physiologically relevant matrix.
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Start: Collect Human Whole Blood
(Heparin/EDTA anticoagulant)

Aliquot 100 µL blood
into 96-well plate

Pre-incubate with Lomedeucitinib
(or vehicle control)
30-60 min at 37°C

Stimulate with Cytokine
(e.g., IL-2 for JAK1/3, TPO for JAK2)

15 min at 37°C

Lyse/Fix Cells
(e.g., BD Phosflow™ Lyse/Fix Buffer)

10-15 min at 37°C

Permeabilize Cells
(e.g., BD Perm/Wash™ Buffer)

30 min at RT

Stain with Fluorochrome-conjugated
Antibodies (anti-CD4, anti-pSTAT5, etc.)

30-60 min at RT

Analyze by Flow Cytometry

End: Determine IC50 for
pSTAT inhibition
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Figure 3: Workflow for a Whole Blood STAT Phosphorylation Assay.
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Methodology:

Blood Collection: Whole blood is collected from healthy donors into tubes containing an

anticoagulant (e.g., EDTA or heparin).[16]

Inhibitor Incubation: Blood samples are aliquoted into 96-well plates and pre-incubated with

varying concentrations of Lomedeucitinib or a vehicle control for 30-60 minutes at 37°C.[16]

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular

JAK/STAT pathway (e.g., IL-2 for JAK1/STAT5, TPO for JAK2/STAT3) and incubated for 15

minutes at 37°C.[16]

Lysis and Fixation: Red blood cells are lysed and leukocytes are simultaneously fixed by

adding a pre-warmed lyse/fix buffer. The samples are incubated for 10-15 minutes at 37°C.

[17]

Permeabilization: Cells are washed and then permeabilized to allow antibodies to access

intracellular targets.[17]

Staining: Cells are stained with fluorochrome-conjugated antibodies specific for cell surface

markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., anti-

pSTAT5).[18]

Analysis: Samples are analyzed by flow cytometry to quantify the level of STAT

phosphorylation in specific cell populations. The results are used to determine the IC50 value

of the inhibitor.[16]

IL-12-Induced IFN-γ Secretion Assay
This assay specifically measures the inhibition of the TYK2-dependent signaling pathway.

Methodology:

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in 96-

well plates.[19]

Inhibitor Treatment: Cells are pre-treated with various concentrations of Lomedeucitinib for

1-2 hours.
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Stimulation: The cells are then stimulated with IL-12 (and in some protocols, co-stimulated

with IL-18) to induce IFN-γ production.[19]

Incubation: The plates are incubated for 24-48 hours to allow for cytokine secretion.[20]

Detection: The concentration of IFN-γ in the culture supernatant is measured using an

Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.[19][20]

Analysis: The data is used to calculate the IC50 value for the inhibition of IFN-γ production.

HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for

determining the direct biochemical inhibition of a kinase.

Methodology:

Reaction Setup: In a microplate, the TYK2 enzyme is mixed with a biotinylated substrate

peptide and varying concentrations of Lomedeucitinib.[21][22]

Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at

room temperature to allow for substrate phosphorylation.[21]

Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-

substrate antibody and Streptavidin-XL665 is added. This stops the reaction and begins the

detection process.[22]

Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to

it, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET

signal. The plate is read on an HTRF-compatible reader.[23]

Analysis: The intensity of the FRET signal is inversely proportional to the activity of the

inhibitor. IC50 values are calculated from the dose-response curve.

Conclusion
Lomedeucitinib is a highly selective, oral TYK2 inhibitor that functions through a novel

allosteric mechanism. By binding to the regulatory JH2 domain of TYK2, it prevents the
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activation of the enzyme and subsequently blocks the signaling of key pathogenic cytokines,

including IL-23, IL-12, and Type I IFNs. This targeted approach offers the potential for a

favorable benefit-risk profile compared to less selective, pan-JAK inhibitors. The experimental

protocols outlined provide a framework for the preclinical and clinical characterization of

Lomedeucitinib and other selective TYK2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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